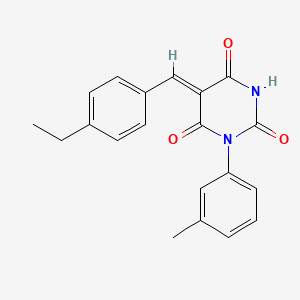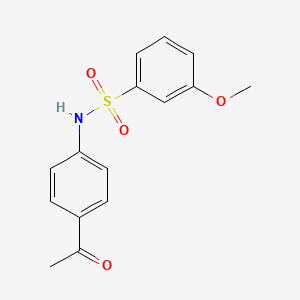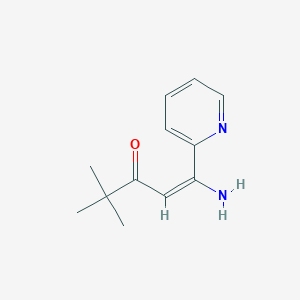
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as AMG-232 and belongs to the class of small molecule inhibitors.
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves the inhibition of MDM2. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, MDM2 binds to p53 and promotes its degradation, thereby preventing its activation. However, in cancer cells, MDM2 is overexpressed, leading to the inactivation of p53. 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, it has been found to inhibit tumor growth and metastasis in animal models. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide in lab experiments include its specificity for MDM2, its potent activity against various cancer cell lines, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide. One direction is the development of more potent and selective inhibitors of MDM2. Another direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is also an area of interest.
Métodos De Síntesis
The synthesis of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-(2-methoxyethyl)pyridine, which is then reacted with 5-acetylthiophene-2-carboxylic acid to form the desired compound. The final product is purified using chromatography techniques. The synthesis of this compound has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of MDM2, which is a negative regulator of the tumor suppressor protein p53. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis. This mechanism of action has been found to be effective in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)13-6-7-14(21-13)15(19)17-12(9-20-2)11-5-3-4-8-16-11/h3-8,12H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSRYBXHCOHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC(COC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)

